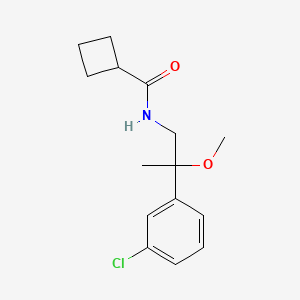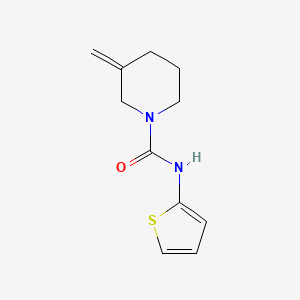
3-(Benzyloxy)-2-(chloromethyl)pyridine
説明
"3-(Benzyloxy)-2-(chloromethyl)pyridine" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of pyridine derivatives. These compounds have been explored for various applications, including their role as intermediates in organic synthesis and their potential in material science and pharmaceuticals.
Synthesis Analysis
The synthesis of pyridine derivatives involves multiple steps, including esterification, etherification, and reactions with chloromethyl pyridine. Wang Xiu-jian's study illustrates the synthesis of pyridinylmethyl derivatives by reacting dihydroxybenzoic acid with α-chloromethyl pyridine, showcasing the importance of reaction conditions on the synthesis outcomes (Wang Xiu-jian, 2009).
Molecular Structure Analysis
The molecular structure of related compounds like "2-amino-3-benzyloxy pyridinium perchlorate" has been characterized through single-crystal X-ray diffraction. This analysis reveals insights into the crystalline structure, showcasing the importance of hydrogen bonds and van der Waals interactions in the cohesion of the 2D network (Soukrata Sami, Belhouchet Mohamed, Mhiri Tahar, 2015).
Chemical Reactions and Properties
Chemical reactions of pyridine derivatives can lead to the formation of novel compounds with significant properties. For instance, reactions involving dihalocarbenes with 2-(benzylideneamino)pyridines can result in cyclization, yielding 2-aryl-3-haloimidazo[1,2-a]pyridines with potential for further chemical transformations (Khlebnikov A., Kostik E., Kostikov R., 1991).
Physical Properties Analysis
The physical properties of pyridine derivatives are influenced by their molecular structure. Studies such as those by Gilbile Rohidas et al., which focus on the synthesis and evaluation of "2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine", shed light on the green metrics and the physical characteristics of these compounds, contributing to the understanding of their stability and reactivity (Gilbile Rohidas, Bhavani R., Vyas Ritu, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyridine derivatives are crucial for their application in synthesis and industry. The study of their reactions, such as the anionic rearrangement of 2-benzyloxy pyridine, highlights the potential for creating new chemical entities and elucidates the mechanisms underlying these transformations (Yang Jingyue, Dudley G., 2009).
科学的研究の応用
Synthesis of Pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate
Wang Xiu-jian (2009) discussed the synthesis of pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoate, which involves the reaction of 3,5-dihydroxybenzoic acid and a-chloromethyl pyridine. The study also explored the effects of reaction temperature and time on esterification and etherification (Wang Xiu-jian, 2009).
Synthesis and Green Metric Evaluation of Chloromethyl Pyridine
Rohidas Gilbile et al. (2017) described the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting the advantages of the modification in terms of reduced waste generation and green metrics assessment (Gilbile, Bhavani, & Vyas, 2017).
Structural Characterization and Vibrational Studies
Sami Soukrata et al. (2015) conducted a structural characterization of 2-amino-3-benzyloxy pyridinium perchlorate, revealing insights into its crystalline structure, hydrogen bonds, and van der Waals interactions in the two-dimensional network cohesion (Soukrata, Belhouchet, & Mhiri, 2015).
Catalysis and Chemical Reactions
O. Prakash et al. (2012) discussed the catalysis of transfer hydrogenation of ketones and oxidation of alcohols with newly designed rhodium(III) and iridium(III) complexes involving chloromethyl pyridines (Prakash, Singh, Mukherjee, & Singh, 2012).
Efficient Synthesis of Building Blocks for Pharmaceuticals
T. Verdelet et al. (2011) developed a practical and rapid preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, serving as common building blocks for pharmaceuticals and agrochemicals (Verdelet, Mercey, Correa, Jean, & Renard, 2011).
Safety and Hazards
The safety data sheet for Benzyl chloride, a compound structurally similar to 3-(Benzyloxy)-2-(chloromethyl)pyridine, indicates that it is a combustible liquid, harmful if swallowed, and toxic if inhaled. It may cause skin irritation, serious eye damage, and may be toxic to aquatic life with long-lasting effects .
作用機序
Target of Action
It’s known that structurally diverse pyridinium salts, which include this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals .
Mode of Action
Pyridinium salts, in general, have been highlighted for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Result of Action
Pyridinium salts have been noted for their potential anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase effects .
特性
IUPAC Name |
2-(chloromethyl)-3-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVDUNLFCYMROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-(chloromethyl)pyridine | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)
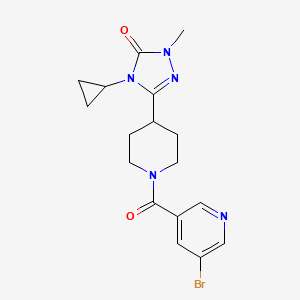
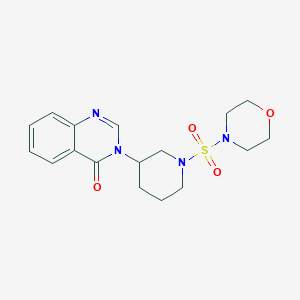

![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

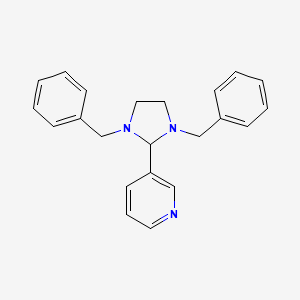
![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

